

Unveiling ACTH(1-16): A Technical Guide to its Physiology and Measurement

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Compound of Interest

Compound Name: ACTH (1-16) (human)

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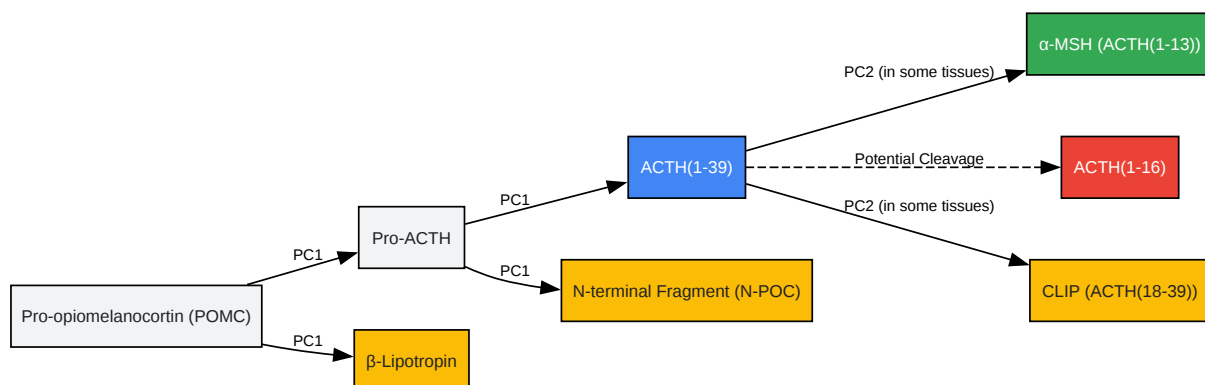
For Researchers, Scientists, and Drug Development Professionals

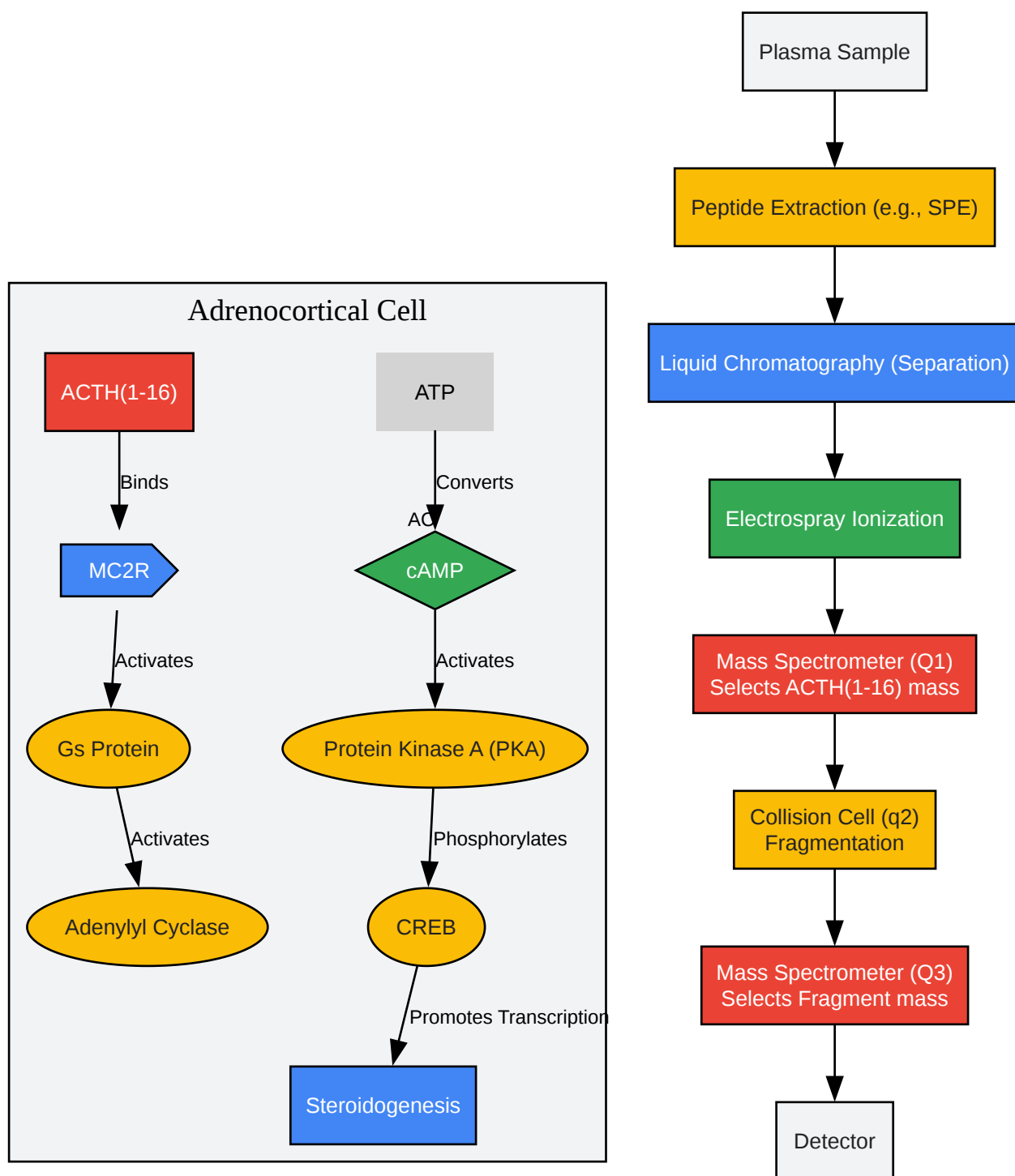
This in-depth technical guide delves into the physiological significance and analytical considerations of the N-terminal fragment of Adrenocorticotrophic Hormone, ACTH(1-16). While the full-length ACTH(1-39) is widely studied for its role in stimulating cortisol production, the biological functions and circulating levels of its fragments, such as ACTH(1-16), are less characterized yet of growing interest in endocrine research. This document provides a comprehensive overview of the origin of ACTH(1-16), its signaling mechanisms, and the methodologies available for its detection and quantification.

The Genesis of ACTH(1-16): A Product of Pro-opiomelanocortin (POMC) Processing

Adrenocorticotrophic hormone and its related peptides originate from a large precursor protein called pro-opiomelanocortin (POMC).[1][2] The processing of POMC is a tissue-specific enzymatic cascade that gives rise to a variety of biologically active peptides. In the anterior pituitary corticotroph cells, the primary prohormone convertase, PC1, cleaves POMC to yield ACTH(1-39), β -lipotropin, and other fragments.[3] Further processing of ACTH(1-39) can occur, although it is less predominant in the anterior pituitary. In other tissues, such as the hypothalamus and skin, where both PC1 and PC2 are expressed, ACTH(1-39) can be further cleaved to produce α -melanocyte-stimulating hormone (α -MSH), which is identical to ACTH(1-13), and corticotropin-like intermediate lobe peptide (CLIP), corresponding to ACTH(18-39).[4] The generation of ACTH(1-16) as a distinct, stable, and secreted endogenous peptide is not

well-documented in the literature, and it may exist as a transient intermediate in the processing of ACTH.





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